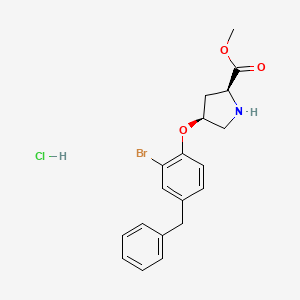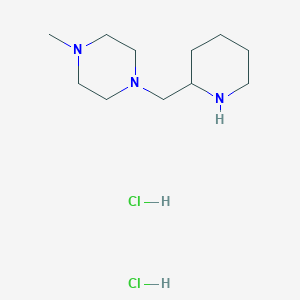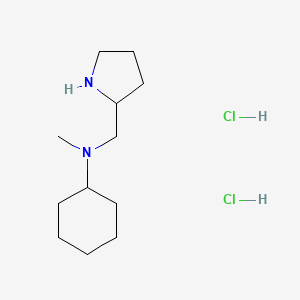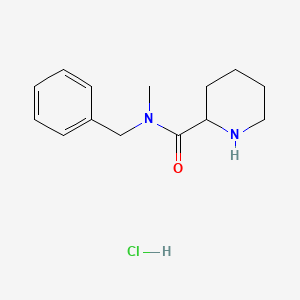
3-(4-(五氟磺酰基)苯氧基)丙烷-1,2-二醇
描述
3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol is a chemical compound with the molecular formula C9H11F5O3S and a molecular weight of 294.24 g/mol . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol consists of a propane-1,2-diol moiety linked to a 4-(pentafluorosulfanyl)phenoxy group . The exact 3D conformation of the molecule would depend on the spatial arrangement of these groups and the presence of any chiral centers.科学研究应用
结晶和熔点研究
研究探索了与 3-(4-(五氟磺酰基)苯氧基)丙烷-1,2-二醇相关的化合物的结晶行为。例如,Zakharychev 等人 (2006) 研究了各种苯氧基丙烷二醇的结晶,重点关注熔点和焓,表明在材料科学和化学中具有潜在应用 (Zakharychev 等人,2006).
环境污染物的生物修复
Chhaya 和 Gupte (2013) 研究了漆酶在生物修复双酚 A(一种相关化合物)中的作用,强调了类似二醇在去除有害污染物中的潜在环境应用 (Chhaya 和 Gupte,2013).
化学合成
Karimi 等人 (2005) 描述了在羰基化合物的化学选择性缩醛化中使用二醇(如 3-(4-(五氟磺酰基)苯氧基)丙烷-1,2-二醇),这在有机合成和药物应用中可能具有重要意义 (Karimi 等人,2005).
立体异构体研究
Bredikhina 等人 (2016) 进行了使用相关二醇合成某些肾上腺素受体拮抗剂的立体异构体的研究,表明此类化合物与手性药物的开发有关 (Bredikhina 等人,2016).
分子特性分析
Sinha 等人 (2011) 分析了甲氧基苯氧基丙烷-1,2-二醇(一种类似化合物)的分子特性,提供了对电子结构和在分子工程和设计中的潜在应用的见解 (Sinha 等人,2011).
在皮肤病学中的应用
Faergemann 等人 (2005) 探索了丙烷-1,2-二醇衍生物在增强经皮吸收中的应用,这可能对透皮给药系统产生影响 (Faergemann 等人,2005).
属性
IUPAC Name |
3-[4-(pentafluoro-λ6-sulfanyl)phenoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F5O3S/c10-18(11,12,13,14)9-3-1-8(2-4-9)17-6-7(16)5-15/h1-4,7,15-16H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHRSRMBQSIGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CO)O)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![n-Ethyl-n-[2-(3-piperidinyl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1424706.png)
![4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424708.png)
![4-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424711.png)



![Methyl (2S,4S)-4-[2-bromo-4-(1-methyl-1-phenylethy l)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424717.png)
![Methyl (2S,4S)-4-[2-bromo-4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424719.png)
![2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1424722.png)




